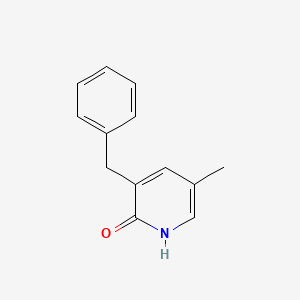![molecular formula C8H7BrN2O B12974311 (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol . Its molecular formula is C₈H₇BrN₂O , and it has a molecular weight of 227.06 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic molecules containing both imidazole and pyridine rings.
Métodos De Preparación
Synthetic Routes:: The synthetic route for preparing this compound involves the bromination of an imidazo[1,2-a]pyridine precursor. The specific reaction conditions and reagents used may vary, but the general approach is to react the precursor with a brominating agent.
Industrial Production:: While detailed industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes. These methods ensure high yields and purity for commercial purposes.
Análisis De Reacciones Químicas
Reactivity:: “(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” can participate in various chemical reactions:
- Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine position.
- Oxidation and Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
- Other Transformations: It can react with other electrophiles or nucleophiles.
- Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: Various nucleophiles (e.g., amines, alcohols, thiols).
Major Products:: The major products depend on the specific reaction conditions. Bromination yields the corresponding 6-bromoimidazo[1,2-a]pyridine derivative.
Aplicaciones Científicas De Investigación
Chemistry::
- Building Blocks: Used in the synthesis of more complex molecules.
- Catalysis: As ligands in transition metal-catalyzed reactions.
- Drug Discovery: Investigated for potential pharmaceutical applications.
- Biological Studies: Used as probes to study biological processes.
- Materials Science: Used in the development of functional materials.
Mecanismo De Acción
The exact mechanism by which “(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to biological responses.
Comparación Con Compuestos Similares
While there are related imidazo[1,2-a]pyridine derivatives, this compound’s uniqueness lies in its specific substitution pattern and functional groups. Similar compounds include other imidazo[1,2-a]pyridines with different substituents.
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
(2-bromoimidazo[1,2-a]pyridin-6-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-4-11-3-6(5-12)1-2-8(11)10-7/h1-4,12H,5H2 |
Clave InChI |
BICLPSLKDLKMSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


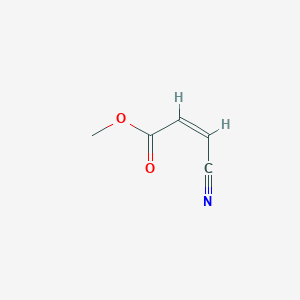
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)
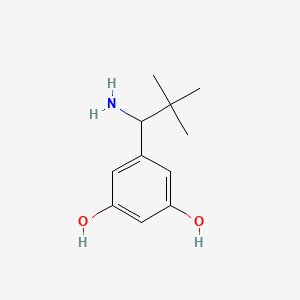
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
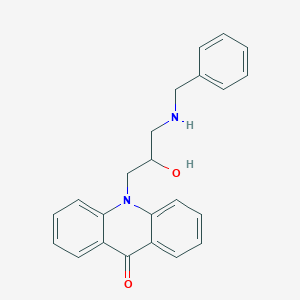
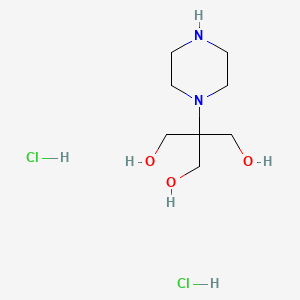
![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)


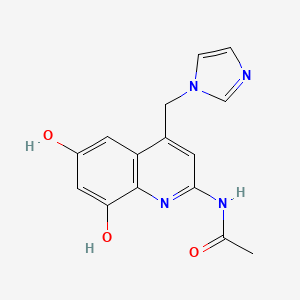
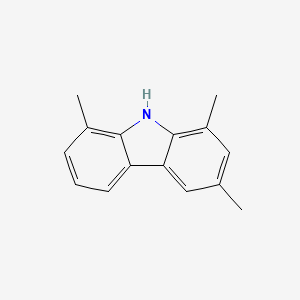

![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
